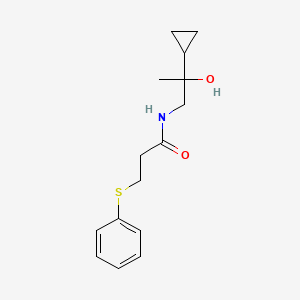

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide, also known as CPTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a potent inhibitor of histone acetyltransferases (HATs), enzymes that play a critical role in the regulation of gene expression. In

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Stereochemistry

Research has demonstrated efficient methods for the synthesis of cyclopropane-containing compounds, highlighting their stereochemical properties and potential for further chemical modifications. For instance, a study detailed a stereoselective synthesis of functionalized cyclopropanes, showcasing the cyclization of related propanamide derivatives to produce new compounds with high stereoselectivity (Tanaka, Minami, & Kaji, 1987). Another study focused on the asymmetric cyclopropanation of α,β-unsaturated carboxamides derived from bicyclic amino alcohols, achieving predictable absolute stereochemistry (Tanaka, Uno, Osuga, & Suzuki, 1994).

Biological Activities and Applications

Some cyclopropane-containing compounds have been evaluated for their biological activities. For example, novel propanamide analogues and antiproliferative diketopiperazines were isolated from mangrove Streptomyces sp., with certain compounds showing activity in inhibiting the proliferation of human glioma cells, marking the first discovery of such analogues from a natural source and their antiproliferative property against glioma cells (Ye, Chai, Lian, & Zhang, 2017). Additionally, cyclopropylation techniques catalyzed by Rhodium(III) have been developed, showing potential for synthetic and biological applications by enabling enantio- and diastereoselective construction of cyclopropanes (Zheng et al., 2019).

Advanced Synthesis Methods

Innovative synthesis methods for cyclopropyl phenyl sulfides and related structures have been reported, facilitating the production of compounds with potential for further chemical and pharmacological investigation. A method for the asymmetric synthesis of grenadamide, utilizing cyclopropane as a structural motif, demonstrates the versatility of these compounds in chemical synthesis (Green et al., 2005). Moreover, the preparation and reactions of β-(1-phenylthio) cyclopropyl enones, yielding γ-keto cyclobutanones and γ-keto phenylthiocyclopentenes, illustrate the potential of cyclopropyl compounds in diverse synthetic applications (Byers & Spencer, 1985).

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-15(18,12-7-8-12)11-16-14(17)9-10-19-13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNOTDSAYLMAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCSC1=CC=CC=C1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)

![8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796907.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796917.png)